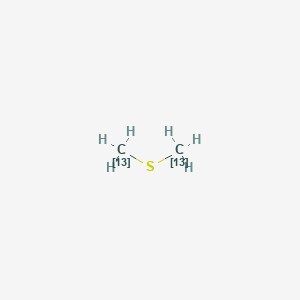

Dimethyl-13C2 sulfide

Description

Contextualization of Stable Isotope Labeling in Modern Scientific Inquiry

Stable isotope labeling is a powerful technique that underpins many modern scientific investigations. creative-proteomics.comwikipedia.org By replacing an atom in a molecule with its heavier, non-radioactive isotope, researchers can trace the molecule's journey through intricate biological, chemical, and environmental systems. creative-proteomics.comwikipedia.org

Principles and Advantages of Stable Isotope Tracers

Isotope labeling involves the use of isotopes as tracers to understand the fate of atoms or molecules in a particular system. wikipedia.org Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons, giving them a slightly greater mass. creative-proteomics.comnoaa.gov This mass difference allows labeled molecules to be distinguished from their unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcreative-proteomics.com

The primary advantages of using stable isotope tracers include:

Safety: As they are not radioactive, stable isotopes can be safely used in a wide variety of studies, including those involving living organisms over extended periods. creativebiomart.netfiveable.me

Versatility: Stable isotope labeling is adaptable to a broad range of applications, from tracking metabolic pathways to monitoring environmental pollutants. creative-proteomics.com

Precision: The technique allows for highly sensitive and accurate measurements, enabling researchers to study biochemical and environmental processes with great detail. creative-proteomics.comcreative-proteomics.com

Long-term Stability: The labels are stable over long periods, making them suitable for longitudinal studies. creativebiomart.net

Role of Carbon-13 in Isotopic Labeling Strategies

Carbon-13 (¹³C) is a stable isotope of carbon with a natural abundance of approximately 1.1%. thisisant.comrsc.org Its use as an isotopic label is widespread and crucial in many areas of research. thisisant.comwikipedia.org The presence of ¹³C in a molecule alters its mass and magnetic properties, making it detectable by mass spectrometry and NMR. thisisant.comwikipedia.org This allows scientists to trace the flow of carbon through metabolic pathways, determine the structure of organic compounds, and investigate the sources and sinks of carbon in the environment. thisisant.com

Significance of Dimethyl Sulfide (B99878) (DMS) and its Isotopologues in Fundamental Scientific Disciplines

Dimethyl sulfide (DMS) is a naturally occurring organosulfur compound with the formula (CH₃)₂S. nih.govoxytec.com It plays a significant role in several fundamental scientific fields, and its isotopically labeled forms, such as Dimethyl-13C2 sulfide, are instrumental in detailed research.

Overview of Unlabeled Dimethyl Sulfide in Biogeochemical Cycles and Atmospheric Processes

Unlabeled DMS is a key component of the global sulfur cycle. nih.gov It is produced primarily by marine phytoplankton and bacteria from its precursor, dimethylsulfoniopropionate (DMSP). nih.govnih.gov Once released from the ocean, DMS is the most abundant biological sulfur compound emitted to the atmosphere. pml.ac.uk In the atmosphere, DMS is oxidized to form sulfate (B86663) aerosols, which can act as cloud condensation nuclei. pml.ac.ukresearchgate.net This process has implications for cloud formation and the Earth's climate, as it can influence the planet's radiation balance. pml.ac.ukresearchgate.net

Rationale for Precision Isotopic Labeling, Specifically 13C2, in Dimethyl Sulfide Research

The use of this compound, where both carbon atoms in the DMS molecule are the ¹³C isotope, provides researchers with a powerful tool to study the intricate details of DMS cycling. nih.govresearchgate.net This specific labeling allows for the unambiguous tracking of the DMS molecule, distinguishing it from naturally occurring DMS. nih.gov This precision is crucial for:

Quantifying Transformation Rates: Researchers can accurately measure the rates at which DMS is produced and consumed by different microbial pathways. nih.gov

Identifying Degradation Pathways: By following the ¹³C label, scientists can determine the various chemical and biological pathways through which DMS is transformed in different environments. nih.gov

Source Apportionment: In complex environments with multiple sources of DMS, the ¹³C2 label helps to differentiate and quantify the contribution of a specific, introduced source.

Scope and Objectives of Academic Research Utilizing this compound

The unique properties of this compound make it an invaluable tool for addressing a range of academic research questions. Studies utilizing this labeled compound aim to provide a deeper understanding of the role of DMS in various ecosystems.

Detailed Research Findings from a Stable Isotope Probing (SIP) Metagenomics Study:

A notable study employed stable isotope probing (SIP) with [¹³C₂]-DMS to identify active DMS-degrading bacteria in soil and lake sediment. nih.gov In this research, microcosms were established with soil and lake sediment samples and were amended with either [¹³C₂]-DMS or unlabeled [¹²C₂]-DMS as a control. The researchers monitored the consumption of DMS and, after significant incorporation of the ¹³C label into the microbial DNA, they extracted and analyzed the DNA.

The key findings of this study were:

Identification of Key Degraders: The SIP-metagenomics approach successfully identified uncultivated bacteria from the Methylophilaceae family as significant consumers of DMS in both the soil and lake sediment environments. nih.gov

Novel Insights into Microbial Ecology: This research demonstrated that these particular Methylophilaceae were actively involved in DMS metabolism in situ, a role that was previously unknown. nih.gov

Functional Gene Discovery: The analysis of the ¹³C-labeled DNA allowed for the identification of genes involved in methylotrophy, providing insights into the metabolic pathways used by these bacteria to break down DMS. nih.gov

This type of research highlights the power of this compound in elucidating the functional roles of microorganisms in complex environmental processes.

Other research objectives addressed by the use of this compound include:

Investigating the oxidation products of DMS in the atmosphere to better understand aerosol formation. copernicus.org

Studying the potential for DMS and its precursor, DMSP, to be converted to methane (B114726) in marine environments. researchgate.net

Tracing the metabolic fate of DMS in various organisms to understand its physiological roles. nih.govmdpi.com

Contribution to Mechanistic Elucidation in Chemical and Biological Systems

The primary advantage of this compound lies in its utility for elucidating reaction mechanisms. In a chemical reaction, the heavier ¹³C atoms act as a traceable marker. Scientists can introduce the labeled compound into a system and then use analytical techniques to follow the ¹³C atoms as they move from the reactant to various intermediate and final products. This process of isotopic labeling is crucial for understanding the intricate step-by-step transformations that occur during a reaction.

A significant area of research benefiting from this is atmospheric chemistry, particularly in studies of dimethyl sulfide (DMS) oxidation. copernicus.orgmdpi.com DMS, naturally emitted from marine phytoplankton, is a major source of atmospheric sulfate aerosols, which influence cloud formation and the global climate. copernicus.orgmdpi.com Understanding its oxidation pathways is therefore critical.

In chamber experiments simulating atmospheric conditions, researchers have used this compound to study the gas-phase oxidation initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org By comparing the mass of the sulfur-containing products from the oxidation of regular dimethyl sulfide with those from this compound, scientists can distinguish the reaction products and quantify their formation. For instance, this method was used to determine the formation rates and pathways of key products like hydroperoxymethyl thioformate (HPMTF) and methanesulfonic acid (MSA). copernicus.orgresearchgate.net This approach has been instrumental in refining atmospheric models and has led to the discovery of new oxidation mechanisms that have shifted the understanding of the marine sulfur cycle. nasa.gov

Enhancement of Analytical Detection and Quantification Methodologies

This compound significantly enhances the accuracy and reliability of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

In mass spectrometry (MS) , which separates ions based on their mass-to-charge ratio, this compound serves as an ideal internal standard. researchgate.netbuchem.com An internal standard is a known quantity of a compound added to a sample to aid in the quantification of other analytes. Because this compound is chemically identical to its unlabeled counterpart, it behaves similarly during sample preparation and analysis. However, due to the two heavier carbon atoms, it has a distinct mass signal (M+2) that can be easily differentiated. sigmaaldrich.comchemcd.com

This stable isotope dilution method is a gold standard for quantification. nih.govlibios.fr It corrects for variations in instrument response and sample loss during processing, leading to highly accurate and reproducible measurements. nih.gov This is particularly valuable in complex biological or environmental samples where matrix effects can interfere with detection. The use of this compound has been noted in various advanced MS techniques, including:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for measuring volatile organic compounds. researchgate.net

Iodide Time-of-Flight Chemical Ionization Mass Spectrometry (I⁻-CIMS): Employed for detecting more oxidized species in reaction mixtures. researchgate.net

In Nuclear Magnetic Resonance (NMR) spectroscopy , the ¹³C nucleus is NMR-active, although less sensitive than the proton (¹H). By enriching a molecule with ¹³C, the sensitivity of ¹³C NMR experiments is greatly increased. mst.edu This allows for detailed structural analysis and the study of molecular dynamics. While direct studies detailing the specific use of this compound in NMR are not broadly published, the principles of ¹³C enrichment are widely applied. For example, comparing the ¹³C NMR spectrum of labeled and unlabeled compounds can help in assigning signals and understanding the electronic environment of the carbon atoms within the molecule. chemicalbook.commdpi.comresearchgate.net

| Analytical Technique | Role of this compound | Benefit |

| Mass Spectrometry (MS) | Isotopic Internal Standard researchgate.netbuchem.com | Improves quantification accuracy and corrects for instrument variability. nih.gov |

| Nuclear Magnetic Resonance (NMR) | ¹³C-Enriched Analyte | Enhances signal for structural elucidation and mechanistic studies. mst.edu |

A table summarizing the applications of this compound in analytical methodologies.

Structure

3D Structure

Properties

IUPAC Name |

(113C)methylsulfanyl(113C)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480324 | |

| Record name | Dimethyl-13C2 sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136321-14-7 | |

| Record name | Dimethyl-13C2 sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136321-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of Dimethyl 13c2 Sulfide

Historical Perspectives on Isotopic Dimethyl Sulfide (B99878) Synthesis

The synthesis of isotopically labeled compounds has been foundational to understanding chemical and biological processes. Initially, studies often employed radioactive isotopes like Carbon-14 (¹⁴C) and Sulfur-35 (³⁵S) as tracers due to the ease of their detection. These early experiments were pivotal in mapping metabolic pathways and understanding the fate of molecules in various systems clockss.org. For instance, radioactive tracers helped to establish the roles of precursors like methionine in biosynthetic processes copernicus.org.

With the advent and refinement of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the focus began to shift towards stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N) clockss.orgbuchem.com. The use of ¹³C-labeled precursors, in particular, offered the advantage of being non-radioactive while providing detailed structural information through ¹³C-NMR and precise mass information via MS clockss.org. The synthesis of specifically labeled molecules like Dimethyl-13C2 sulfide emerged from this technological progression, driven by the need for stable isotope tracers to study the mechanisms of dimethyl sulfide (DMS) in various fields, including its role in the global sulfur cycle and as a potential biomarker caltech.edunih.govresearchgate.net. Early synthetic efforts adapted known organic reactions to incorporate the ¹³C isotope, focusing on maximizing the inclusion of the expensive label into the target molecule.

Contemporary Synthetic Routes for High-Purity this compound

Modern synthetic chemistry provides several reliable pathways to produce high-purity this compound. The primary goal is to efficiently incorporate two ¹³C atoms into the dimethyl sulfide structure while minimizing isotopic scrambling and maximizing chemical yield.

Precursor Selection and Strategic ¹³C Isotope Incorporation

The cornerstone of synthesizing this compound is the selection of appropriate ¹³C-labeled precursors. The most direct and common strategy involves the reaction of a sulfide source with a methylating agent where both methyl carbons are ¹³C isotopes.

Key precursors for this synthesis include:

¹³C-labeled Methyl Halides: Methyl-13C iodide (¹³CH₃I) or methyl-13C bromide (¹³CH₃Br) are frequently used. The synthesis requires two equivalents of the labeled methyl halide to react with a sulfide donor, such as sodium sulfide (Na₂S).

¹³C-labeled Dimethyl Sulfate (B86663): Dimethyl-13C2 sulfate ( (¹³CH₃)₂SO₄ ) can serve as an efficient methylating agent, transferring both labeled methyl groups in a single precursor molecule.

¹³C-labeled Methanol (B129727): Methanol-13C (¹³CH₃OH) can be converted into a more reactive methylating agent, such as a methyl halide, prior to the reaction.

¹³C-labeled Formaldehyde (B43269): Reductive amination strategies using labeled formaldehyde (¹³CH₂O) are common for introducing labeled methyl groups in other contexts and could be adapted for DMS synthesis nih.gov.

In biological studies, this compound is often used as a tracer to investigate metabolic pathways. For example, it has been used to study methane (B114726) production by marine algae, where organisms can metabolize it researchgate.netawi.de. In these contexts, other labeled sulfur compounds like Dimethylsulfoniopropionate-13C2 (DMSP) or Dimethyl sulfoxide-13C2 (DMSO) also serve as important precursors or related analytes copernicus.orgnih.govfrontiersin.org.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

| Methyl-13C iodide | ¹³CH₃I | Primary methylating agent |

| Sodium sulfide | Na₂S | Sulfide source |

| Dimethyl-13C2 sulfate | (¹³CH₃)₂SO₄ | Bifunctional methylating agent |

| Calcium Carbide-13C2 | Ca¹³C₂ | Source for generating labeled acetylene, a versatile building block mdpi.comresearchgate.net |

Optimization of Reaction Conditions for Maximizing ¹³C2 Labeling Efficiency and Yield

To ensure the cost-effective production of this compound, reaction conditions must be carefully optimized. The primary objectives are to maximize the incorporation of the ¹³C label and to achieve a high chemical yield of the final product.

Key optimization parameters include:

Stoichiometry: The ratio of reactants is critical. Typically, the expensive ¹³C-labeled precursor is used as the limiting reagent to ensure its complete consumption.

Solvent: The choice of solvent can significantly influence reaction rates and yields. Aprotic polar solvents are often preferred for nucleophilic substitution reactions involving sulfide anions.

Temperature: The reaction temperature is controlled to balance the reaction rate with the potential for side reactions or the evaporation of the volatile DMS product. Reactions may be initiated at low temperatures and gradually warmed orgsyn.org.

Reaction Time: The duration of the reaction is monitored to ensure completion without promoting the degradation of the product.

Drawing parallels from optimized syntheses of other labeled compounds, such as the vinylation using calcium carbide, demonstrates the importance of systematically varying parameters like the base, solvent, and temperature to find the ideal conditions for maximizing yield and purity researchgate.netresearchgate.net.

Advanced Purification Techniques for Isotopic Purity Enhancement

Achieving high chemical and isotopic purity is paramount for the application of this compound in sensitive analytical studies. Given that DMS is a volatile liquid (boiling point ~37 °C), several specialized purification techniques are employed sigmaaldrich.com.

Fractional Distillation: This is a primary method for purifying volatile liquids. High-resolution distillation columns can effectively separate this compound from unreacted precursors, solvents, and byproducts based on differences in boiling points buchem.com.

Extractive Distillation: On a larger scale, extractive distillation can be used to separate DMS from mixtures, for example, with methanol and water, by introducing a solvent that alters the relative volatilities of the components google.com.

Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a laboratory scale, Prep-GC is an excellent technique. It separates components of a mixture based on their passage through a chromatographic column, allowing for the collection of highly pure fractions of the target compound.

Adsorption Methods: Impurities can be removed by passing the crude product (in gas or liquid phase) through traps containing adsorbents like activated carbon, which is effective at capturing a range of organic impurities agraria.com.br.

Spectroscopic Verification of Isotopic Purity and Labeling Position

After synthesis and purification, the final product must be rigorously analyzed to confirm its chemical identity, isotopic enrichment, and the specific position of the ¹³C labels.

High-Resolution Mass Spectrometry for ¹³C2 Enrichment Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for verifying the isotopic composition of this compound. Unlike unit-resolution mass spectrometers, HRMS instruments (such as Orbitrap or FT-ICR) can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (to several decimal places) nih.govresearchgate.net.

This capability is crucial for:

Unambiguous Identification: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound, the expected molecular ion ([¹³C₂H₆S]⁺) has a distinct and predictable mass that can be distinguished from isobaric interferences nih.gov.

Quantification of Isotopic Enrichment: By analyzing the mass spectrum, the relative abundance of different isotopologues can be determined. The isotopic purity of this compound is calculated by comparing the intensity of the target M+2 peak (corresponding to [¹³C₂H₆S]⁺) to the intensities of the M peak (unlabeled [¹²C₂H₆S]⁺) and the M+1 peak (singly labeled [¹²C¹³CH₆S]⁺). Commercial suppliers often guarantee isotopic purity of 99 atom % ¹³C or higher sigmaaldrich.com.

Fragment Analysis: HRMS can also analyze fragment ions, which helps to confirm that the ¹³C labels are located on the methyl groups as intended.

Table 2: Expected High-Resolution Masses of Dimethyl Sulfide Isotopologues

| Isotopologue | Chemical Formula | Exact Mass (Da) | Nominal Mass Shift |

| Unlabeled DMS | ¹²C₂H₆³²S | 62.01902 | M |

| Singly Labeled DMS | ¹²C¹³CH₆³²S | 63.02237 | M+1 |

| Doubly Labeled DMS | ¹³C₂H₆³²S | 64.02573 | M+2 |

Note: Masses are calculated for the most abundant isotopes of H and S.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the structural elucidation of chemical compounds, providing detailed information about the chemical environment of atomic nuclei. In the context of isotopically labeled molecules such as this compound, ¹³C NMR spectroscopy is particularly crucial for verifying the precise location and enrichment of the ¹³C isotopes within the molecular structure.

The natural abundance of the ¹³C isotope is only about 1.1%, making it NMR active but resulting in weak signals. bhu.ac.in In standard ¹³C NMR spectra, which are typically proton-decoupled, each unique carbon atom in a molecule produces a single peak, offering a direct count of non-equivalent carbons. bhu.ac.in For unlabeled dimethyl sulfide (¹²CH₃S¹²CH₃), the two methyl carbons are chemically equivalent, resulting in a single peak in the ¹³C NMR spectrum at approximately 2.1 ppm. chemicalbook.com

When synthesizing this compound ([¹³CH₃]S[¹³CH₃]), where both carbon atoms are the ¹³C isotope, the resulting NMR spectrum provides definitive proof of successful labeling. sigmaaldrich.com Instead of observing a simple singlet, the spectrum exhibits specific features that confirm the presence of the adjacent ¹³C nuclei.

Key Verification Features in the ¹³C NMR Spectrum:

Enhanced Signal Intensity: The signal corresponding to the methyl carbons is significantly enhanced due to the high isotopic enrichment (e.g., 99 atom % ¹³C) compared to the natural abundance signal. sigmaaldrich.comresearchgate.net

¹³C-¹³C Spin-Spin Coupling: The most definitive evidence for the successful synthesis of the doubly labeled compound is the observation of spin-spin coupling between the two adjacent ¹³C nuclei. This coupling splits the single peak into a doublet, a phenomenon that is exceedingly rare to observe at natural abundance due to the low probability of two ¹³C atoms being adjacent. The magnitude of this one-bond coupling constant (¹J_CC) provides structural confirmation. bhu.ac.inresearchgate.net For instance, the ¹J_CC coupling constant in a similar C(sp³)-C(sp) bond has been observed around 86 Hz. researchgate.net

The process of verifying the label position involves acquiring a proton-decoupled ¹³C NMR spectrum of the synthesized sample. The presence of a strong signal at the expected chemical shift, split into a doublet with a characteristic ¹J_CC coupling constant, confirms that the molecule is indeed this compound. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further confirm that the signals originate from CH₃ groups. bhu.ac.in

Table 1: Expected ¹³C NMR Spectroscopic Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Chemical Shift (δ) | ~2.1 ppm | Confirms the chemical environment of the carbon atoms is consistent with a methyl group attached to a sulfur atom. chemicalbook.com |

| Signal Multiplicity | Doublet | Indicates coupling between two adjacent ¹³C nuclei, confirming the [¹³C]-[¹³C] bond framework. bhu.ac.inresearchgate.net |

| Coupling Constant (¹J_CC) | ~30-40 Hz (estimated) | The magnitude of the one-bond C-C coupling constant provides definitive proof of the C-S-C structure with two labeled carbons. |

| Isotopic Enrichment | >99 atom % ¹³C | Leads to a vastly increased signal-to-noise ratio compared to unlabeled dimethyl sulfide. sigmaaldrich.comisotope.com |

Production Scalability and Implications for Large-Scale Research Endeavors

The ability to produce isotopically labeled compounds like this compound on a large scale is critical for advancing research across various scientific domains, from environmental science to metabolic studies. Scalability ensures that sufficient material is available for complex, long-term, or high-concentration experiments.

The synthesis of this compound can be approached through methods analogous to established industrial and laboratory-scale processes for similar compounds. The commercial production of unlabeled dimethyl sulfide often involves a continuous vapor-phase reaction of methanol and hydrogen sulfide over a catalyst, demonstrating that the fundamental chemistry is robust and suitable for large-scale operations. google.com

For isotopically labeled synthesis, the scalability often depends on the availability and cost of the labeled starting materials. A common strategy involves a "one-pot" procedure, which is highly desirable for large-scale preparation as it simplifies the process and maximizes yield. Research has demonstrated the successful large-scale preparation of analogous compounds like [¹³C]methyl phenyl sulfide from [¹³C]methanol, a readily available labeled precursor. acs.org Such methods are efficient and can be adapted for producing this compound. Furthermore, synthetic routes have been developed that can produce gram-scale quantities of labeled sulfur compounds, indicating feasibility beyond the microscale. acs.orgmdpi.com

Implications for Large-Scale Research:

Environmental Tracing: Large quantities of this compound are essential for studies tracking the fate and transport of dimethyl sulfide in the environment. As a significant contributor to the global sulfur cycle, understanding its atmospheric oxidation pathways is crucial for climate modeling. copernicus.orgnih.gov Large-scale experiments, such as those in atmospheric simulation chambers, require substantial amounts of the labeled tracer to achieve detectable concentrations and study product formation. copernicus.org

Metabolic and Microbiological Studies: In microbiology, labeled substrates are used to trace metabolic pathways within complex microbial communities. oup.comnih.gov Scalable production allows for microcosm or chemostat experiments where the labeled compound is the primary carbon or sulfur source, enabling techniques like Stable Isotope Probing (SIP) to identify which organisms are actively metabolizing the compound. oup.com

Advanced Analytical Applications: A reliable, large-scale supply of this compound facilitates its use as an internal standard for stable isotope dilution assays. This allows for highly accurate quantification of its unlabeled counterpart in complex biological or environmental matrices. nih.gov

The development of scalable, efficient, and cost-effective synthetic methodologies for this compound is a key enabler for ambitious research projects that aim to elucidate its fundamental roles in biological and environmental systems.

Advanced Analytical Techniques Employing Dimethyl 13c2 Sulfide As a Research Tool

Dimethyl-13C2 Sulfide (B99878) as an Internal Standard in Quantitative Analytical Chemistry

In quantitative analysis, the use of an internal standard is paramount for achieving accurate and reproducible results. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to the sample before analysis. By comparing the detector response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected. Dimethyl-13C2 sulfide is an ideal internal standard for the quantification of its unlabeled counterpart, dimethyl sulfide (DMS), and other related sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Environmental Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds in environmental samples. When analyzing for DMS in matrices such as water or air, this compound can be introduced as an internal standard to improve the accuracy and precision of the measurement.

A method for determining the concentration of dimethyl sulfide (DMS) in seawater utilizes isotope dilution gas chromatography/mass spectrometry (GC/MS). drexel.edu In this approach, a known amount of perdeuterated DMS (d6-DMS) is added to the seawater sample as an internal standard. drexel.edu The DMS is then purged from the sample, trapped, and analyzed by GC-MS. By comparing the signal of the naturally occurring DMS to the d6-DMS signal, a precise concentration can be determined, with a reported precision of better than 2% at a 0.1 nM concentration. drexel.edu This technique has been successfully applied to measure DMS concentrations in seawater samples from the North Atlantic Ocean. drexel.edu

Similarly, a headspace solid-phase microextraction-gas chromatography-flame photometric detection method has been developed for the analysis of dimethyl sulfides in freshwater lakes. mdpi.com This method demonstrates good linearity with correlation coefficients for DMS, dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) being 0.9967, 0.9907, and 0.9994, respectively. mdpi.com The limits of detection are in the nanogram per liter range, and the method shows good stability and reliability for determining volatile sulfides in water. mdpi.com

Table 1: GC-MS Analysis of Dimethyl Sulfides in Environmental Samples

| Parameter | Dimethyl Sulfide (DMS) | Dimethyl Disulfide (DMDS) | Dimethyl Trisulfide (DMTS) |

|---|---|---|---|

| Correlation Coefficient (r²) | 0.9967 | 0.9907 | 0.9994 |

| Limit of Detection (ng/L) | 29 | 1.2 | 5.0 |

| Spiked Recovery (%) | 97.22 - 99.07 | 93.39 - 99.34 | 91.17 - 99.25 |

| Relative Standard Deviation (%) | 5.18 - 5.94 | 3.08 - 6.25 | 2.56 - 5.47 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sulfur Metabolite Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique widely used for the analysis of non-volatile and thermally labile compounds in biological and environmental samples. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of sulfur-containing metabolites.

A stable isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of total hydrogen sulfide (H2S) and other thiols in biological matrices. nih.govresearchgate.net This method utilizes a synthesized [34S]H2S as an internal standard. nih.govresearchgate.net The validation of this method demonstrated excellent intra- and inter-day reproducibility (≤7.6% and ≤12.7%, respectively), linearity (r² > 0.997), and recovery (90.9%–110%). nih.gov This robust method has been applied to show an age-related decline and a significant contribution from gut microbiota to circulating total H2S levels in humans. nih.gov

LC-MS/MS-based metabolomics is a powerful approach for both the quantification and identification of metabolites. nih.gov The coupling of liquid chromatography with mass spectrometry reduces sample complexity and allows for the separation of metabolites before their detection. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Enhanced Isotope Tracing

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. This capability is particularly advantageous for isotope tracing studies, where the incorporation of stable isotopes into molecules is monitored.

Stable isotope labeling in mammals (SILAM) coupled with LC-HRMS analysis is a methodology used to study the de novo biosynthesis and clearance of proteins. rsc.org This technique involves the use of labeled compounds to trace metabolic pathways. The mass isotopomer distribution analysis (MIDA) of surrogate proteotypic peptides by HRMS provides kinetic profiles of the proteins. rsc.org

In a similar vein, a method combining stable-isotope-labeled nutrient infusion with matrix-assisted laser desorption ionization imaging mass spectrometry (iso-imaging) allows for the spatially resolved quantification of metabolic activity in tissues. nih.gov This technique can visualize metabolic fluxes, such as gluconeogenesis and glycolysis, in different regions of the kidney and brain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. The incorporation of 13C isotopes in this compound enhances its utility in various NMR experiments.

13C NMR Spectral Analysis for Structural and Mechanistic Insights

13C NMR spectroscopy directly probes the carbon skeleton of a molecule. The chemical shift of each carbon atom provides information about its local electronic environment, which is influenced by neighboring atoms and functional groups. The use of this compound allows for more sensitive and less ambiguous 13C NMR experiments due to the high abundance of the 13C isotope in the labeled positions. This can be particularly useful in mechanistic studies where the fate of specific carbon atoms is traced throughout a chemical reaction.

Multi-Nuclear NMR Approaches (e.g., 1H-13C HSQC, HMBC) for Complex System Analysis

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide correlations between different nuclei, offering a more complete picture of molecular structure and connectivity. columbia.educolumbia.edupressbooks.pub

1H-13C HSQC: This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. columbia.edupressbooks.pub For this compound, this would show a direct correlation between the protons of the methyl groups and the 13C-labeled carbon atoms. An edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

1H-13C HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.educolumbia.edupressbooks.pub This is invaluable for establishing the connectivity of molecular fragments. In the context of reactions involving this compound, HMBC can be used to trace the transfer of the 13C-labeled methyl groups to other molecules.

These multi-nuclear NMR techniques are instrumental in elucidating the structures of complex molecules and reaction products in intricate systems. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dimethyl sulfide | DMS |

| Perdeuterated Dimethyl sulfide | d6-DMS |

| Dimethyl disulfide | DMDS |

| Dimethyl trisulfide | DMTS |

| Hydrogen sulfide | H2S |

Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment and Flux Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to measure the relative abundance of isotopes in a given sample, providing valuable information about the origin, history, and cycling of compounds. rsc.orgresearchgate.net When applied to this compound ((¹³CH₃)₂S), IRMS becomes a powerful tool for source apportionment—distinguishing between different sources of dimethyl sulfide (DMS)—and for determining its flux, or the rate of its transfer between different environmental compartments, such as from the ocean to the atmosphere. copernicus.org

The principle behind this application lies in the fact that various biological and chemical processes discriminate between heavy and light isotopes, leading to unique isotopic signatures (e.g., ¹³C/¹²C ratios) in DMS produced from different sources. rsc.orgresearchgate.net By introducing this compound as an internal standard or tracer, researchers can precisely track its movement and transformation within a system.

In a typical IRMS analysis for carbon isotopes, the sample is first converted into a simple gas, such as carbon dioxide (CO₂). researchgate.net For sulfur-containing organic compounds, this is often achieved through combustion in an elemental analyzer. The resulting gas is then introduced into the mass spectrometer, where it is ionized. The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. usgs.gov Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams of the different isotopic species (e.g., corresponding to ¹²CO₂ and ¹³CO₂), allowing for a precise determination of the isotope ratio. usgs.gov By comparing the isotopic signature of a sample to known sources, scientists can trace its origin and quantify its contribution to the total DMS pool. researchgate.net

Continuous-Flow Isotope Ratio Mass Spectrometry Methodologies

Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) represents a significant advancement over traditional dual-inlet IRMS methods, offering rapid and automated analysis of samples. dss.go.th This methodology typically involves coupling a sample preparation unit, such as an elemental analyzer (EA) or a gas chromatograph (GC), directly to the mass spectrometer. usgs.govnih.gov

In an EA-CF-IRMS setup used for sulfur or carbon isotope analysis, the following process occurs:

A small, precisely weighed sample containing the compound of interest is introduced into a high-temperature combustion reactor. usgs.gov

An injected pulse of pure oxygen triggers the combustion, quantitatively converting all the carbon in the this compound into CO₂ gas or sulfur into sulfur dioxide (SO₂). usgs.gov

The resulting gases are carried by a continuous stream of an inert carrier gas, typically helium, through a series of purification traps and reactors to remove unwanted byproducts (like water) and ensure the purity of the analyte gas. usgs.gov

The purified gas pulse is then introduced into the ion source of the IRMS for isotopic analysis. usgs.gov

This continuous-flow approach offers several advantages, including reduced sample size requirements, higher sample throughput with analytical cycles often lasting less than 8 minutes per sample, and the ability to analyze specific compounds when coupled with a gas chromatograph (GC-C-IRMS). dss.go.th The precision of CF-IRMS for sulfur isotope measurements can be as high as ±0.1‰ to ±0.2‰. dss.go.thresearchgate.net

Isotopic Dilution Mass Spectrometry (IDMS) in Environmental and Biological Studies

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high degree of accuracy and precision. researchgate.netcore.ac.uk The method involves adding a known amount of an isotopically enriched version of the analyte—in this case, this compound—to a sample. This enriched compound, often called an isotopic spike or internal standard, is chemically identical to the naturally occurring (or 'light') analyte but is distinguishable by its mass. core.ac.uk

After the spike has been added and has fully equilibrated with the sample, the mixture is analyzed by mass spectrometry (often using a hyphenated technique like LC-MS/MS). The instrument measures the altered isotopic ratio of the analyte. Because the amount of the added isotopic standard is known, the initial concentration of the natural analyte in the sample can be calculated with high accuracy, as the measurement depends on the ratio of isotopes rather than the absolute signal intensity, which can be affected by matrix effects or instrument instability. core.ac.uknih.gov

IDMS is particularly valuable in complex biological and environmental matrices where quantitative recovery of the analyte is difficult. A stable isotope-dilution LC-MS/MS method developed for quantifying hydrogen sulfide (H₂S) and other thiols in biological samples demonstrates the power of this approach. uky.edunih.gov In this research, a ³⁴S-labeled internal standard was synthesized and used to quantify thiols in human plasma. nih.govresearchgate.net The method showed excellent performance characteristics, which are directly analogous to how this compound would be used. uky.eduresearchgate.net Key findings included a significant age-related decline in circulating H₂S and a notable contribution from gut microbiota to systemic H₂S levels. nih.govresearchgate.net

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.997 |

| Intra-day Reproducibility (CV) | ≤ 7.6% |

| Inter-day Reproducibility (CV) | ≤ 12.7% |

| Recovery | 90.9% – 110% |

| Stability | 90.0% – 100.5% |

Hyphenated Techniques and Emerging Analytical Platforms for this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of specific compounds like dimethyl sulfide in complex mixtures. nih.gov The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). longdom.org These techniques separate the components of a mixture before introducing them into the mass spectrometer, allowing for both identification and quantification with high sensitivity and specificity. longdom.org

For volatile compounds like dimethyl sulfide, GC-MS is a particularly suitable technique. mdpi.com A method using headspace solid-phase microextraction (HS-SPME) coupled with GC and a flame photometric detector (FPD) has been developed for the analysis of various dimethyl sulfides in freshwater samples. mdpi.com This method allows for the preconcentration of the volatile sulfides from the water sample onto a coated fiber, which is then thermally desorbed into the GC system for separation and detection. mdpi.com Such methods can achieve detection limits in the low nanogram-per-liter (ng/L) range, demonstrating excellent sensitivity. mdpi.com

| Compound | Limit of Detection (ng/L) | Spiked Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|

| Dimethyl monosulfide (DMS) | 29 | 97.22 – 99.07 | 5.18 – 5.94 |

| Dimethyl disulfide (DMDS) | 1.2 | 93.39 – 99.34 | 3.08 – 6.25 |

| Dimethyl trisulfide (DMTS) | 5.0 | 91.17 – 99.25 | 2.56 – 5.47 |

Emerging analytical platforms for the analysis of related sulfur compounds, like hydrogen sulfide, point toward future directions for this compound research. These include the development of highly selective fluorescent probes, colorimetric sensors, and electrochemical methods. nih.govresearchgate.net While many of these are designed for H₂S, the underlying principles, such as specific chemical reactions or molecular recognition, could be adapted for dimethyl sulfide. nih.gov These emerging tools offer the potential for real-time, in-situ measurements in biological and environmental systems, moving beyond traditional laboratory-based chromatographic methods. nih.gov

Mechanistic Investigations Utilizing Dimethyl 13c2 Sulfide As a Tracer

Elucidation of Biogeochemical Sulfur Cycling Pathways

Dimethyl-13C2 sulfide (B99878) is instrumental in deciphering the complex web of microbial and enzymatic processes that govern the transformation of sulfur in the environment. Its use in stable isotope probing (SIP) enables researchers to identify the specific microorganisms responsible for DMS metabolism and to quantify the flow of carbon through different biogeochemical pathways.

In model ecosystems such as freshwater sediments and marine environments, the introduction of ¹³C₂-DMS allows for the direct tracing of carbon into the biomass of microorganisms that consume DMS. This technique, known as stable isotope probing, has been pivotal in identifying the key microbial players in the sulfur cycle. For instance, studies have utilized ¹³C-labeled DMS to follow its incorporation by microbial populations in various habitats, thereby revealing the diversity of DMS-degrading organisms.

Research in anoxic lake sediments has demonstrated that the formation of DMS can be stimulated by the addition of bicarbonate, with labeling experiments using NaH¹³CO₃ showing the incorporation of bicarbonate into the DMS molecule. This suggests a reductive pathway analogous to methanogenesis. While these studies did not specifically use ¹³C₂-DMS, they highlight the power of carbon isotopes in tracing the origins of DMS. In saltmarsh sediments, experiments involving the incubation of sediment with ¹³C-labeled dimethylsulfoniopropionate (DMSP), a precursor to DMS, have been used to identify active DMSP-degrading microbes, which are subsequently involved in the DMS cycle.

The primary metabolic pathways for DMS in microbial communities are demethylation and cleavage. The use of ¹³C₂-DMS allows researchers to distinguish between organisms that assimilate the methyl groups of DMS and those that may be involved in other transformation processes. By analyzing the incorporation of ¹³C into cellular components like lipids and proteins, scientists can quantify the importance of DMS as a carbon and energy source for specific microbial taxa.

Table 1: Microbial DMS Transformation Pathways Investigated with ¹³C Tracers

| Metabolic Pathway | Description | Key Microbial Groups | Model Ecosystem |

|---|---|---|---|

| DMS Assimilation | Incorporation of carbon from DMS into microbial biomass. | Diverse bacteria, including Methylophaga species. | Marine Environments |

| Methanogenesis | Utilization of DMS as a substrate for methane (B114726) production. | Methanogenic archaea, such as Methanomethylovorans hollandica. | Freshwater Sediments |

| Sulfate (B86663) Reduction | Involvement in the sulfur cycle in sulfate-rich environments. | Sulfate-reducing bacteria. | Freshwater and Marine Sediments |

At the enzymatic level, ¹³C₂-DMS can be used to probe the mechanisms of specific enzymes involved in DMS metabolism. A key enzyme in the aerobic degradation of DMS is dimethyl sulfide monooxygenase. This enzyme catalyzes the oxidation of DMS to methanethiol (B179389) and formaldehyde (B43269). While direct studies using ¹³C₂-DMS to elucidate the mechanism of this specific enzyme are not extensively documented in the provided search results, the principles of isotope tracing are fundamental to such biochemical investigations. Using ¹³C₂-DMS would allow researchers to follow the fate of the labeled carbon atoms through the reaction, confirming the products and potentially identifying transient intermediates.

Another significant enzymatic pathway is the conversion of DMS to dimethyl sulfoxide (B87167) (DMSO). The use of ¹³C₂-DMS in tracer experiments would enable the clear identification and quantification of ¹³C₂-DMSO, confirming the activity of DMS-oxidizing enzymes.

In methanogenic archaea, DMS can be a substrate for methane production. The enzymatic machinery involved in this process cleaves the methyl groups from DMS. The use of ¹³C₂-DMS in studies with these organisms would result in the production of ¹³C-labeled methane (¹³CH₄), providing a direct and unambiguous measure of this metabolic pathway. This approach is critical for understanding the contribution of organosulfur compounds to methanogenesis in anaerobic environments.

Atmospheric Chemistry and Photo-oxidation Mechanisms of Sulfur Compounds

The atmospheric fate of DMS is a critical component of the global sulfur cycle and has implications for climate regulation. Dimethyl-13C2 sulfide serves as an ideal tracer for laboratory and field studies aimed at understanding the complex chemical reactions that DMS undergoes in the atmosphere.

In controlled laboratory chamber experiments, ¹³C₂-DMS is used to study the reactions of DMS with key atmospheric oxidants, primarily the hydroxyl radical (OH) and the nitrate (B79036) radical (NO₃). By using isotopically labeled DMS, researchers can precisely track the reaction pathways and identify the resulting products without interference from other carbon-containing compounds in the experimental setup.

When ¹³C₂-DMS reacts with OH radicals, it can proceed via two main channels: hydrogen abstraction and OH addition. The use of ¹³C labeling allows for the unambiguous identification of the products formed from each pathway. For example, the abstraction pathway leads to the formation of a methylthiomethyl radical (•CH₂SCH₃), while the addition pathway forms an adduct that can subsequently react with oxygen. The analysis of the ¹³C-labeled products helps to determine the branching ratio of these two pathways under different atmospheric conditions.

The atmospheric lifetime of DMS is primarily determined by its reaction rate with OH radicals during the day and NO₃ radicals at night. By monitoring the decay of ¹³C₂-DMS in the presence of known concentrations of these radicals in laboratory studies, a precise rate constant for the reaction can be determined. This information is crucial for accurately modeling the atmospheric concentration and distribution of DMS.

The oxidation of DMS by OH and NO₃ radicals initiates a complex series of reactions that lead to the formation of various sulfur-containing products. Tracing the ¹³C label from the parent ¹³C₂-DMS molecule through these degradation pathways is essential for a complete understanding of the atmospheric sulfur cycle.

The atmospheric oxidation of DMS is a significant source of non-sea-salt sulfate aerosols, which can act as cloud condensation nuclei and influence the Earth's climate. The use of ¹³C₂-DMS in simulation chambers allows for the detailed investigation of the formation mechanisms of these secondary products.

Table 2: Key Atmospheric Reactions of DMS Studied with ¹³C Tracers

| Reactant | Major Radical Initiator | Key Products and Intermediates | Significance |

|---|---|---|---|

| Dimethyl Sulfide | Hydroxyl Radical (OH) | Methylthiomethyl radical, Hydroperoxymethyl thioformate (HPMTF), Sulfur Dioxide, Sulfate aerosols | Primary daytime sink for DMS, contributes to aerosol formation. |

| Dimethyl Sulfide | Nitrate Radical (NO₃) | Products of radical reactions | Important nighttime degradation pathway for DMS. |

Chemical Reaction Kinetics and Thermodynamics Studies

The study of chemical reaction kinetics and thermodynamics provides fundamental information about the rates and energy changes involved in chemical transformations. The use of isotopically labeled compounds like this compound is particularly valuable in these studies, as it allows for the precise determination of kinetic isotope effects and the probing of reaction pathways.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. The magnitude of the KIE can provide significant insights into the rate-determining step of a reaction and the nature of the transition state. In the context of this compound, the presence of two heavier carbon isotopes can influence the vibrational frequencies of the C-S and C-H bonds, which in turn can affect the reaction rate.

While specific KIE values for reactions directly involving this compound are not abundantly available in the public domain, the principles of 13C KIE studies are well-established. For instance, in the atmospheric oxidation of dimethyl sulfide (DMS) initiated by hydroxyl (OH) radicals, the initial step involves either the abstraction of a hydrogen atom or the addition of the OH radical to the sulfur atom. The use of this compound can help to differentiate between these pathways. A significant KIE would be expected for the hydrogen abstraction pathway if the C-H bond is broken in the rate-determining step. Conversely, a smaller KIE would be anticipated for the addition pathway.

Table 1: Theoretical 13C Kinetic Isotope Effects for Different Reaction Mechanisms

| Reaction Step | Expected ¹²C/¹³C KIE | Mechanistic Implication |

| C-H Bond Cleavage | > 1.02 | Indicates that the C-H bond breaking is part of the rate-determining step. |

| C-S Bond Cleavage | > 1.02 | Suggests that the C-S bond is being broken in the rate-determining step. |

| Nucleophilic Attack at Carbon | Normal or Inverse | The value can indicate the degree of bond formation in the transition state. |

Note: The values presented are general theoretical expectations for 13C KIEs and may vary depending on the specific reaction conditions and molecular environment.

The strategic placement of 13C labels in this compound allows researchers to trace the fate of the carbon atoms in the products of a reaction. This is particularly useful in complex reaction networks where multiple products can be formed.

A notable application of 13C-labeled dimethyl sulfide is in the study of its atmospheric oxidation. The oxidation of DMS is a major natural source of atmospheric sulfate aerosols, which have a significant impact on climate. The mechanism of this oxidation is complex, involving a series of radical-mediated steps.

In a study on the OH-initiated oxidation of dimethyl sulfide, this compound (DMS-13C2) was used to investigate the isomerization of the methylthiomethylperoxy radical (CH3SCH2OO), a key intermediate. copernicus.org The researchers were able to determine the yield of hydroperoxymethyl thioformate (HPMTF), a product of the isomerization, as a function of the bimolecular lifetime of the CH3SCH2OO radical. This was achieved by analyzing the mass-to-charge ratio of the products, where the presence of two 13C atoms provided a distinct isotopic signature.

Table 2: Product Distribution in the OH-Initiated Oxidation of Dimethyl Sulfide

| Reactant | Product | Yield (%) | Experimental Conditions | Reference |

| DMS-13C2 | Hydroperoxymethyl thioformate (HPMTF) | Varies with RO2 lifetime | Chamber experiments | copernicus.org |

The data from these experiments helps to constrain atmospheric models and improve our understanding of the role of dimethyl sulfide in the global sulfur cycle. The use of this compound was crucial in differentiating the products derived from the labeled reactant from other background species, thereby enabling a more accurate determination of reaction yields and kinetics.

Applications of Dimethyl 13c2 Sulfide As a Stable Isotope Tracer in Specific Research Domains

Tracing Environmental Sulfur Fluxes and Transformations

The use of stable isotopes is a cornerstone of environmental geochemistry, providing unique fingerprints to trace the sources and sinks of various compounds. thermofisher.com Dimethyl-13C2 sulfide (B99878), by providing a distinct isotopic signature, allows for precise tracking of DMS in different environmental compartments.

Marine and Freshwater Ecosystem Sulfur Dynamics and Budgets

Dimethyl sulfide is a key component of the marine sulfur cycle, influencing atmospheric chemistry and climate. studysmarter.co.uk It is produced primarily from the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), an osmolyte synthesized by various marine phytoplankton. nih.govresearchgate.net The subsequent fate of this DMS, including its ventilation to the atmosphere, microbial consumption, and photochemical oxidation, is a critical area of research. nih.gov

The introduction of Dimethyl-13C2 sulfide into controlled marine or freshwater mesocosms allows for the direct measurement of DMS turnover rates and transformation pathways. By monitoring the appearance of the ¹³C label in various oxidation products and microbial biomass, researchers can quantify the rates of different consumption processes. While studies have utilized natural sulfur isotope variations to infer DMS formation pathways in freshwater lakes researchgate.net, the use of ¹³³C-labeled DMS provides a more direct and quantitative approach to elucidating these complex dynamics. For instance, tracking the ¹³C label can help differentiate between biological uptake and abiotic degradation pathways, providing crucial data for refining biogeochemical models of the aquatic sulfur cycle. frontiersin.orgau.dk

| Process | Description | Information Gained from ¹³C Labeling |

|---|---|---|

| Microbial Consumption | Uptake and metabolism of DMS by aquatic microorganisms. | Quantification of microbial DMS uptake rates and assimilation into biomass. |

| Photochemical Oxidation | Degradation of DMS by sunlight in the upper water column. | Determination of abiotic degradation rates and identification of oxidation products. |

| Sea-to-Air Flux | Volatilization of DMS from the water surface to the atmosphere. | Measurement of DMS emission rates and contribution to atmospheric sulfur. |

Terrestrial Biogeochemistry and Soil Sulfur Cycling

While the marine sulfur cycle is a primary focus of DMS research, terrestrial ecosystems also contribute to the global sulfur budget through the emission of volatile sulfur compounds from soils and plants. frontiersin.org The microbial degradation of sulfur-containing organic matter in soils can release DMS, although the magnitude of this flux is less constrained than marine emissions.

By introducing this compound into soil microcosms, researchers can investigate the rates of DMS consumption by soil microbial communities and its potential transformation into other sulfur compounds. This approach, analogous to compound-specific stable isotope analysis in soil science researchgate.net, can help to elucidate the role of different microbial groups in sulfur cycling and the fate of volatile sulfur in the terrestrial environment. Tracking the ¹³C label can reveal whether DMS is used as a carbon and energy source by soil microbes or is transformed into non-volatile sulfur compounds, contributing to the soil organic sulfur pool.

Atmospheric Transport, Deposition, and Source Apportionment Research

Once in the atmosphere, DMS undergoes oxidation to form sulfate (B86663) aerosols, which play a significant role in cloud formation and the Earth's radiation budget. copernicus.orgnih.gov Identifying the sources of atmospheric sulfate is crucial for understanding climate processes and the impact of anthropogenic versus natural emissions. mdpi.com The stable isotopic composition of sulfur in atmospheric aerosols can be used to apportion the contributions from different sources, with marine biogenic DMS being a major natural contributor. mdpi.com

The controlled release of this compound in field or chamber studies allows for the direct tracing of its atmospheric transport and transformation. By measuring the ¹³C content of DMS and its oxidation products (e.g., sulfur dioxide, methanesulfonic acid, and sulfate aerosols) at various downwind locations, scientists can validate atmospheric transport models and quantify the conversion rates of DMS to aerosol particles. drexel.eduresearchgate.net This provides a powerful tool for understanding the atmospheric chemistry of sulfur and for refining estimates of the contribution of marine DMS to global aerosol burdens.

Metabolomics and Pathway Elucidation in Prokaryotic and Eukaryotic Model Organisms (non-human)

Stable isotope labeling is a fundamental technique in metabolomics for tracing the flow of atoms through metabolic networks. nih.gov this compound and its precursors can be used to probe the intricacies of sulfur metabolism in a variety of non-human model organisms.

Investigating Sulfur Metabolism in Plants and Microorganisms

Sulfur is an essential element for all life, being a key component of amino acids, proteins, and various cofactors. nih.govnih.gov Many microorganisms and plants have complex pathways for the assimilation and metabolism of sulfur from various sources. researchgate.net The production of DMS from DMSP is a well-known example of microbial sulfur metabolism. researchgate.net

Studies have successfully used ¹³C-labeled DMSP to investigate its metabolic fate in marine bacteria. For instance, the use of [1-¹³C]DMSP allowed researchers to track the carbon atom from the carboxyl group of DMSP through its cleavage to DMS and acrylate, and the subsequent metabolism of acrylate. nih.gov By analogy, introducing this compound to microbial cultures can directly probe the pathways of DMS assimilation or catabolism. The incorporation of ¹³C into cellular metabolites, which can be detected by techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy, provides definitive evidence of the metabolic pathways involved. nih.gov This approach can help to identify novel enzymes and genes involved in DMS metabolism and to understand how these pathways are regulated in response to environmental conditions.

| Organism | Research Question | Expected Outcome |

|---|---|---|

| Marine Bacteria | Is DMS assimilated as a carbon and/or sulfur source? | Detection of ¹³C in amino acids, proteins, and other cellular components. |

| Soil Microbes | What are the primary metabolic pathways for DMS degradation in soil? | Identification of ¹³C-labeled intermediates and end-products of DMS catabolism. |

| DMS-producing Algae | Is there intracellular recycling of DMS-derived carbon? | Tracing the flow of ¹³C from DMS back into central metabolic pathways. |

Theoretical and Computational Studies on Dimethyl 13c2 Sulfide

Quantum Chemical Calculations of Molecular Structure, Bonding, and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules. For Dimethyl-13C2 sulfide (B99878), these calculations are largely analogous to those for its more common isotopologue, dimethyl sulfide, as the electronic potential energy surface is independent of atomic mass in the Born-Oppenheimer approximation.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT studies on dimethyl sulfide provide a detailed picture of its molecular geometry, bond energies, and electronic properties, which are directly applicable to Dimethyl-13C2 sulfide.

DFT calculations have been employed to investigate the molecular structure of dimethyl sulfide, revealing a C2v symmetry with the sulfur atom at the apex. The calculated geometric parameters are in excellent agreement with experimental data. These studies also provide insights into the nature of the carbon-sulfur bond, which exhibits a mix of covalent and polar character due to the difference in electronegativity between carbon and sulfur.

Furthermore, DFT has been instrumental in studying the reactivity of dimethyl sulfide, particularly its role in atmospheric chemistry. The oxidation of dimethyl sulfide is a significant natural source of sulfur in the atmosphere. mit.edu Computational studies have elucidated the complex reaction pathways involved in its oxidation, identifying key intermediates and transition states. researchgate.netcopernicus.orgcopernicus.org These reaction mechanisms, including the initial attack by hydroxyl radicals, are expected to be identical for this compound from an electronic standpoint.

Table 1: Calculated Molecular Properties of Dimethyl Sulfide (Applicable to this compound) (Note: This table is based on data for unlabeled dimethyl sulfide, as the electronic properties are identical for its 13C isotopologue.)

| Property | Calculated Value | Method/Basis Set |

| C-S Bond Length | 1.802 Å | B3LYP/6-311++G(d,p) |

| C-H Bond Length | 1.090 Å | B3LYP/6-311++G(d,p) |

| C-S-C Bond Angle | 98.9° | B3LYP/6-311++G(d,p) |

| H-C-H Bond Angle | 109.5° | B3LYP/6-311++G(d,p) |

| Dipole Moment | 1.50 D | B3LYP/6-311++G(d,p) |

While the electronic structure remains unchanged upon isotopic substitution, the vibrational properties and, consequently, some thermodynamic properties are affected. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are well-suited to investigate these subtle isotopic effects.

The primary effect of substituting 12C with 13C is the increase in the mass of the carbon atoms. This mass change influences the vibrational frequencies of the molecule. Ab initio calculations can predict these vibrational frequency shifts with a high degree of accuracy. aip.org Specifically, the vibrational modes involving the motion of the carbon atoms, such as the C-S stretching and C-H bending modes, are expected to have lower frequencies in this compound compared to the unlabeled compound. researchgate.netaps.org

These changes in vibrational frequencies lead to differences in the zero-point vibrational energy (ZPVE) of the isotopologues. The heavier this compound will have a lower ZPVE than dimethyl sulfide. This difference in ZPVE can lead to kinetic isotope effects in chemical reactions, where the heavier isotopologue may react at a slightly different rate. Ab initio calculations are crucial for quantifying these effects. aip.org

Molecular Dynamics (MD) Simulations of this compound Interactions in Different Phases

These simulations on liquid DMSO reveal detailed information about the intermolecular interactions, local structure, and dynamics. For instance, MD simulations have characterized the radial distribution functions, showing the preferred distances between molecules in the liquid. tandfonline.com They have also been used to study the hydrogen bonding network in mixtures of DMSO with water. rutgers.eduacs.orgresearchgate.net

For this compound, MD simulations in the liquid phase would be expected to show very similar behavior to unlabeled dimethyl sulfide. The primary difference would arise from the increased molecular mass, which would lead to slower translational and rotational diffusion. The intermolecular potential, which governs the interactions between molecules, would be identical to that of unlabeled dimethyl sulfide.

Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Computational modeling is a powerful tool for mapping out the complex reaction pathways of chemical processes. The oxidation of dimethyl sulfide in the atmosphere has been a subject of intense computational investigation due to its environmental significance. mit.eduresearchgate.netcopernicus.orgcopernicus.orgnih.gov These studies have identified the key reaction channels, including abstraction of a hydrogen atom and addition of an oxidant to the sulfur atom.

Quantum chemical methods, such as DFT and higher-level ab initio methods, are used to calculate the energies of reactants, products, intermediates, and transition states along the reaction coordinate. semanticscholar.org This allows for the construction of a detailed potential energy surface, which provides a comprehensive picture of the reaction landscape.

For this compound, the potential energy surface for its reactions will be identical to that of dimethyl sulfide. However, the dynamics of the reactions can be influenced by the isotopic substitution through kinetic isotope effects. The slightly different vibrational frequencies and zero-point energies of the reactant and transition state for the 13C-labeled compound can lead to a small but measurable change in the reaction rate. Computational modeling can be used to predict the magnitude of these kinetic isotope effects.

Prediction of Spectroscopic Properties with Isotopic Substitution (e.g., vibrational frequencies, NMR shifts)

One of the most direct consequences of isotopic substitution is the change in spectroscopic properties. Computational methods can accurately predict these changes, aiding in the interpretation of experimental spectra.

Vibrational Frequencies: As mentioned earlier, the vibrational frequencies of this compound will differ from those of dimethyl sulfide, particularly for modes involving the carbon atoms. Quantum chemical calculations can provide a full set of predicted vibrational frequencies for both isotopologues. The calculated shifts in vibrational frequencies upon isotopic substitution are generally very reliable. dtic.milresearchgate.net

Table 2: Predicted Vibrational Frequency Shifts for this compound Compared to Dimethyl Sulfide (Note: This table presents a qualitative prediction based on general principles of isotopic effects and computational studies of similar molecules. The exact values would require specific calculations for this compound.)

| Vibrational Mode | Typical Frequency (cm⁻¹) for Dimethyl Sulfide nist.gov | Expected Shift for this compound |

| C-H Stretch | 2900-3000 | Small negative shift |

| C-H Bend/Scissor | 1300-1500 | Moderate negative shift |

| C-S Stretch | 600-750 | Significant negative shift |

| C-S-C Bend | ~280 | Moderate negative shift |

NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of a nucleus. While the electronic structure is not significantly altered by isotopic substitution, there can be small changes in NMR chemical shifts, known as isotope shifts. mdpi.comruc.dk

For this compound, the most significant effect will be observed in the 13C NMR spectrum, where the signal will correspond to the 13C nuclei. The chemical shift of these carbons can be predicted using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.netnih.govnih.govmdpi.comrsc.org The predicted 13C chemical shift for dimethyl sulfide is around 19 ppm. chemicalbook.com For this compound, the chemical shift is expected to be very similar.

Secondary isotope effects might also be observable. For example, the 1H NMR chemical shifts of the methyl protons in this compound may show a small upfield shift compared to those in the unlabeled compound due to the adjacent 13C nucleus. Computational methods can also be used to predict these small secondary isotope shifts. mdpi.comruc.dk

Table 3: Predicted NMR Chemical Shifts for this compound (Note: This table is based on experimental data for unlabeled dimethyl sulfide and theoretical predictions for similar compounds.)

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

| ¹³C | ~19 | chemicalbook.comlibretexts.orgresearchgate.net |

| ¹H | ~2.1 | illinois.edu |

Future Directions and Emerging Research Avenues for Dimethyl 13c2 Sulfide

Integration with Advanced 'Omics' Technologies (e.g., Fluxomics, Metatranscriptomics) for Holistic Understanding

The next frontier in Dimethyl-13C2 sulfide (B99878) research lies in its integration with high-throughput 'omics' technologies to achieve a holistic view of sulfur metabolism within complex biological systems. Stable isotope tracing is a cornerstone of metabolomics and metabolic flux analysis, providing a dynamic view of pathway activities that static metabolite measurements cannot. By introducing Dimethyl-13C2 sulfide as a tracer, researchers can follow the incorporation of the 13C label into various downstream metabolites, thereby quantifying the flow, or flux, through specific biochemical pathways.

Metatranscriptomics: Combining this compound tracing with metatranscriptomics—the study of gene expression from a community of organisms—offers a powerful method to link metabolic function to specific microbial taxa. By identifying which organisms are actively taking up the 13C label and simultaneously analyzing their gene expression profiles, researchers can pinpoint the specific enzymes and pathways involved in DMS metabolism. This is crucial in diverse environments like polar oceans, where a wide array of bacteria, including members of the Roseobacter and SAR11 clades, participate in DMS and DMSP (dimethylsulfoniopropionate) cycling. nih.gov Such an integrated approach could reveal how environmental conditions influence the expression of key genes, such as DMSP demethylase (dmdA), and the subsequent fate of DMS. nih.gov

This multi-omics strategy will provide an unprecedented level of detail, connecting the genetic potential of a microbial community with its actual metabolic function in real-time.

| 'Omics' Technology | Application with this compound | Potential Insights |

| Fluxomics | Quantifying the rate of carbon flow from DMS into central metabolism, biomass, and other metabolic end-products in microbial communities. | Determination of pathway activities, identification of metabolic bottlenecks, and understanding the efficiency of DMS as a carbon and energy source. |

| Metabolomics | Tracing the incorporation of 13C into a wide array of downstream metabolites to identify novel transformation products and pathways. | Discovery of new biochemical reactions involving DMS, annotation of previously unidentified metabolites. semanticscholar.org |

| Metatranscriptomics | Linking active DMS uptake (identified by 13C enrichment) with the gene expression profiles of specific microorganisms within a community. | Identification of key genes and enzymes responsible for DMS metabolism in situ and understanding their regulation under different environmental conditions. |

| Proteomics | Identifying proteins that show 13C incorporation, indicating their synthesis is fueled by DMS-derived carbon, or proteins whose expression is upregulated in the presence of DMS. | Pinpointing the specific enzymatic machinery involved in DMS transport and catabolism. |

Development of Novel Analytical Platforms for High-Throughput Isotope Tracing

Realizing the full potential of this compound as a tracer requires parallel advancements in analytical technology. The primary challenge in isotope tracing studies is the sensitive, precise, and high-throughput detection of labeled compounds in complex environmental and biological matrices.

Current methods for DMS analysis often rely on gas chromatography coupled with mass spectrometry (GC/MS) or flame photometric detection. researchgate.net For isotope analysis, techniques like GC coupled to isotope-ratio mass spectrometry (IRMS) are employed. nih.gov While powerful, these methods can be labor-intensive. Future research will focus on developing novel platforms that enhance speed, sensitivity, and accessibility.

Advancements in Mass Spectrometry: The coupling of purge-and-trap systems with a GC/multicollector inductively coupled plasma mass spectrometer (GC/MC-ICPMS) has been shown to be a sensitive and robust approach for sulfur isotope analysis of DMS at nanomolar concentrations in seawater. nih.gov Adapting such technologies for carbon isotope analysis from this compound could provide high-precision measurements. Furthermore, high-resolution mass spectrometry can help differentiate labeled DMS from other volatile compounds with similar masses, improving accuracy.